molecular formula C19H11NO6 B008953 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one CAS No. 100163-16-4

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one

Cat. No.: B008953
CAS No.: 100163-16-4
M. Wt: 349.3 g/mol
InChI Key: PMPWZNJOVFBHJT-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is an alkaloid compound derived from the Corydalis decumbens species. It is known for its pharmacological activity and has been used in traditional Chinese medicinal preparations . The compound belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities.

Scientific Research Applications

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of isoquinoline alkaloids. In biology, it has been investigated for its potential anti-inflammatory and analgesic properties. In medicine, this compound is being explored for its potential use in treating various diseases, including cancer and microbial infections . The compound’s unique structure and biological activity make it a valuable tool for researchers in various fields.

Biochemical Analysis

Biochemical Properties

Hypecoumine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of hypecoumine is with mitogen-activated protein kinases (MAPKs), where it suppresses their phosphorylation . Additionally, hypecoumine blocks the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular stress pathways.

Cellular Effects

Hypecoumine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hypecoumine’s interaction with MAPKs and NF-κB pathways can lead to altered gene expression profiles, impacting processes such as inflammation and apoptosis . Furthermore, hypecoumine has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of hypecoumine involves its binding interactions with specific biomolecules. By binding to MAPKs, hypecoumine inhibits their phosphorylation, which is a crucial step in the activation of these kinases . This inhibition prevents the downstream signaling events that lead to inflammation and cell proliferation. Additionally, hypecoumine’s ability to block NF-κB activation further contributes to its anti-inflammatory properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in conditions characterized by excessive inflammation and cellular stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hypecoumine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that hypecoumine remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall outcome of experiments . Long-term exposure to hypecoumine in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and cytoprotective effects .

Dosage Effects in Animal Models

The effects of hypecoumine vary with different dosages in animal models. At lower doses, hypecoumine exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of hypecoumine to minimize potential side effects while maximizing its beneficial effects .

Metabolic Pathways

Hypecoumine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many bioactive compounds . This conversion can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound . Additionally, hypecoumine’s interaction with metabolic enzymes can influence the levels of other metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of hypecoumine within cells and tissues involve specific transporters and binding proteins. Hypecoumine is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cells, hypecoumine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and efficacy of hypecoumine in different tissues and organs .

Subcellular Localization

Hypecoumine’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, hypecoumine may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These targeting signals are essential for the precise regulation of hypecoumine’s biological effects within cells .

Preparation Methods

The synthesis of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves several steps, starting from the extraction of the parent compound, Decumbenine. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product

Chemical Reactions Analysis

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is similar to other isoquinoline alkaloids, such as protopine, protoberberine, and benzophenanthridine. it is unique in its specific molecular structure and biological activity. Unlike protopine, which is a predominant alkaloid in many plants, this compound is less common and has distinct pharmacological properties . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Similar Compounds

  • Protopine
  • Protoberberine
  • Benzophenanthridine
  • Aporphine
  • Simple isoquinoline
  • Secoberbine
  • Spirobenzylisoquinoline

These compounds share structural similarities with this compound but differ in their specific biological activities and applications .

Properties

IUPAC Name

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWZNJOVFBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905236
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100163-16-4
Record name Hypecoumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 2
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 3
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 4
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 5
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Reactant of Route 6
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
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Q & A

Q1: What is the structural characterization of Hypecoumine?

A1: The research paper states that the structure of Hypecoumine was elucidated using spectroscopic analyses, including UV, IR, MS, and 1H NMR. [] Unfortunately, the specific molecular formula, weight, and detailed spectroscopic data are not provided in the abstract. Further investigation into the full research paper is needed to obtain this information.

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